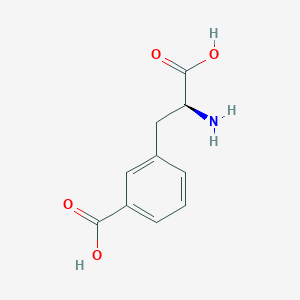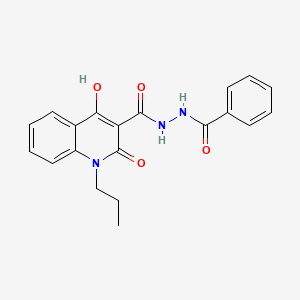
(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the reaction of phenol with dimethylamine and methylamine under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is carried out on a larger scale using advanced chemical engineering techniques. The process involves the use of reactors and other specialized equipment to maintain the required reaction conditions. The compound is then purified through various methods such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. In industry, it is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl include other phenol derivatives with dimethylamino and methylamino groups. Examples include 4-(2-(Dimethylamino)ethyl)phenol and 4-(2-(Methylamino)ethyl)phenol.
Uniqueness: What sets ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl apart from similar compounds is its specific stereochemistry and the presence of two amino groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H22Cl2N2O |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
4-[(2R)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI Key |
KTKMKVIWSSEYJZ-NVJADKKVSA-N |
Isomeric SMILES |
CNC[C@@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Canonical SMILES |
CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)




![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
